molecular formula C9H10O3 B128320 3,5-Dihydroxy-4-acetyltoluene CAS No. 1634-34-0

3,5-Dihydroxy-4-acetyltoluene

Cat. No. B128320
CAS RN: 1634-34-0
M. Wt: 166.17 g/mol
InChI Key: CUYUORWXJSURNV-UHFFFAOYSA-N
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Description

3,5-Dihydroxy-4-acetyltoluene (DHA) is an aromatic compound with a wide range of applications in the fields of biochemistry, pharmacology, and toxicology. It is an important intermediate in the synthesis of a variety of compounds, including drugs, dyes, and fragrances. DHA is also used in the production of polymers and other chemicals. DHA has been studied for its potential biological activities, such as antioxidant, anti-inflammatory, and anti-carcinogenic activities. In addition, it has been used as a model compound for studying the mechanism of action of other compounds.

Scientific Research Applications

Natural Product Derivatives

Dihydrostilbene derivatives, including compounds structurally related to 3,5-Dihydroxy-4-acetyltoluene, have been identified in Glycyrrhiza glabra leaves. These compounds, studied for their structures, represent a significant area of research in natural product chemistry and potentially offer a variety of applications due to their unique chemical properties (Biondi, Rocco & Ruberto, 2005).

Electro-Optical Properties in Polyurethanes

Research has been conducted on novel Y-type polyurethanes containing dioxynitrostilbene, a compound structurally similar to this compound. These polyurethanes have been shown to possess valuable non-linear optical (NLO) properties, potentially useful in NLO device applications (Lee, Bang, Park, Lee, Rhee & Lee, 2004).

Chemical Synthesis and Reaction Studies

Studies on the ultrasound-assisted dehydrogenation of compounds structurally related to this compound provide insights into their chemical reactivity under different conditions, which can be significant in the field of synthetic chemistry (Memarian, Farhadi & Sabzyan, 2010).

Applications in Chemoprevention

Investigations into the modifying effect of various agents, including derivatives of compounds similar to this compound, on apoptosis and cell proliferation in human colon cancer cells highlight potential applications in cancer prevention and therapy (Zheng, Hirose, Yoshimi, Murakami, Koshimįzu, Ohigashi, Sakata, Matsumoto, Sayama & Mori, 2002).

Hydrogen-Bonded Networks in Crystal Engineering

Research on acridinylresorcinol host compounds, which feature structural elements akin to this compound, has led to insights into the formation of robust hydrogen-bonded networks. These findings are significant for the field of crystal engineering and the design of novel materials (Tanaka, Tasaki & Aoyama, 2002).

Safety and Hazards

The safety data sheet for 3,5-Dihydroxy-4-acetyltoluene indicates that it may be harmful if swallowed and may cause skin and eye irritation . It is recommended to wear tightly fitting safety goggles with side-shields conforming to EN 166(EU) or NIOSH (US) when handling this compound .

properties

IUPAC Name

1-(2,6-dihydroxy-4-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-5-3-7(11)9(6(2)10)8(12)4-5/h3-4,11-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUYUORWXJSURNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)O)C(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30439541
Record name 3,5-Dihydroxy-4-acetyltoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30439541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1634-34-0
Record name 3,5-Dihydroxy-4-acetyltoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30439541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

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